molecular formula C14H8F4O2 B572064 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261772-06-8

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B572064
CAS RN: 1261772-06-8
M. Wt: 284.21
InChI Key: WUSDOOIDUMQOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid” is a chemical compound that belongs to the class of benzoic acids. It has a CAS Number of 1261772-06-8 and a molecular weight of 284.21 . The IUPAC name for this compound is 4-fluoro-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . The melting point, boiling point, and other physical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The practical synthesis of fluoroorganic compounds, such as 2-Fluoro-4-bromobiphenyl, serves as a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the role of fluoroorganic compounds in medicinal chemistry, particularly in the synthesis of pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009). The chemical properties of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid suggest its potential utility in the development of new drugs and therapeutic agents, leveraging its fluorinated phenyl group for enhanced metabolic stability and binding affinity.

Environmental Degradation Studies

Research on the microbial degradation of polyfluoroalkyl chemicals reveals the environmental impact and fate of these compounds. The degradation pathways of non-fluorinated functionalities and polyfluoroalkyl moieties into perfluoroalkyl acids indicate significant environmental persistence and potential regulatory concerns (Liu & Avendaño, 2013). Understanding the environmental degradation of this compound is crucial for assessing its environmental safety and designing sustainable chemical processes.

Advanced Materials and Polymer Science

The development of fluoropolymers and fluoroalkylation reactions in aqueous media is an area of significant interest. Fluorinated compounds offer unique properties such as extreme chemical inertness and thermal stability, making them valuable in the creation of advanced materials and coatings (Henry et al., 2018). The synthesis and functionalization of this compound could contribute to new materials with enhanced performance and durability.

Toxicology and Risk Assessment

The toxicological profile and risk assessment of perfluorinated compounds, such as perfluorohexanoic acid, provide insight into the potential human health implications of fluorinated chemicals. Establishing a comprehensive understanding of the toxicity, bioaccumulation, and environmental fate of these compounds is essential for their safe use and management (Luz, Anderson, Goodrum, & Durda, 2019). Research into this compound's toxicological properties could inform safety guidelines and regulatory frameworks.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDOOIDUMQOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681445
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261772-06-8
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.